1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

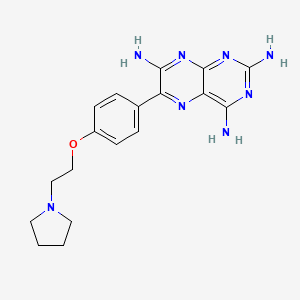

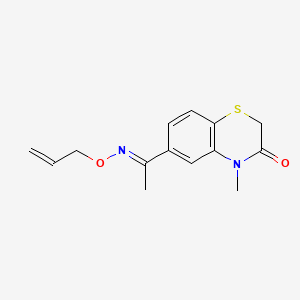

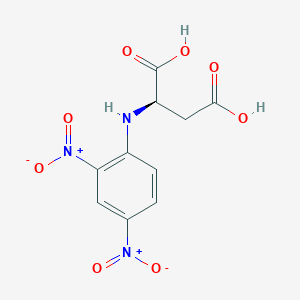

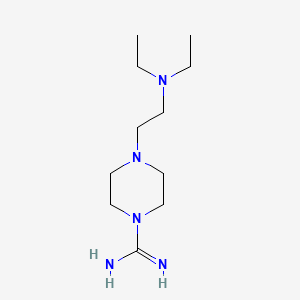

1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- ist eine chemische Verbindung mit der Summenformel C11H25N5. Sie ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Medizin. Diese Verbindung ist durch das Vorhandensein eines Piperazinrings gekennzeichnet, der mit einer Carboxamidingruppe und einer Diethylaminoethylgruppe substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- umfasst mehrere Schritte. Eine gängige Methode umfasst die Reaktion von Piperazin mit Cyanamid unter Bildung von Piperazinecarboxamidin. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 2-(Diethylamino)ethylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol oder Methanol und eine Base wie Natriumhydroxid oder Kaliumcarbonat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, wobei häufig die Temperaturregelung und die Verwendung von Katalysatoren zum Einsatz kommen.

Chemische Reaktionsanalyse

Reaktionstypen

1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Diethylaminoethylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Piperazinrings.

Reduktion: Reduzierte Formen der Carboxamidingruppe.

Substitution: Substituierte Derivate mit verschiedenen Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird zur Untersuchung der Enzyminhibition und Rezeptorbindung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es an bestimmte Rezeptoren und Enzyme bindet und deren Aktivität moduliert. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder an allosterische Stellen bindet, wodurch die beteiligten biochemischen Pfade beeinflusst werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- involves several steps. One common method includes the reaction of piperazine with cyanamide to form piperazinecarboxamidine. This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the carboxamidine group.

Substitution: Substituted derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N-Diethyl-4-methyl-1-piperazinecarboxamid

- N- [2- (Diethylamino)ethyl]-1-methyl-4-piperidinecarboxamid

Einzigartigkeit

1-Piperazinecarboxamidin, 4-(2-(Diethylamino)ethyl)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen.

Eigenschaften

CAS-Nummer |

85063-93-0 |

|---|---|

Molekularformel |

C11H25N5 |

Molekulargewicht |

227.35 g/mol |

IUPAC-Name |

4-[2-(diethylamino)ethyl]piperazine-1-carboximidamide |

InChI |

InChI=1S/C11H25N5/c1-3-14(4-2)5-6-15-7-9-16(10-8-15)11(12)13/h3-10H2,1-2H3,(H3,12,13) |

InChI-Schlüssel |

RHTROOWEZILQJX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN1CCN(CC1)C(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.